

# An In-Depth Technical Guide to the Steroidal Saponin Structure of Cimigenol

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## Compound of Interest

Compound Name: *Cimigenol*

Cat. No.: *B190795*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Cimigenol** is a naturally occurring cycloartane triterpenoid, a class of compounds characterized by a complex, multi-ring structure.<sup>[1]</sup> It is primarily isolated from the rhizomes of plants in the Actaea (formerly Cimicifuga) genus, such as Actaea racemosa (Black Cohosh), a medicinal plant used for various therapeutic purposes.<sup>[2][3]</sup> **Cimigenol** itself is the aglycone (non-sugar) component of various steroidal saponins and has garnered significant interest due to its potent biological activities, particularly its anti-tumor properties.<sup>[4][5]</sup> This guide provides a detailed examination of the chemical structure of **Cimigenol**, the experimental protocols used for its elucidation, and its known interactions with cellular signaling pathways.

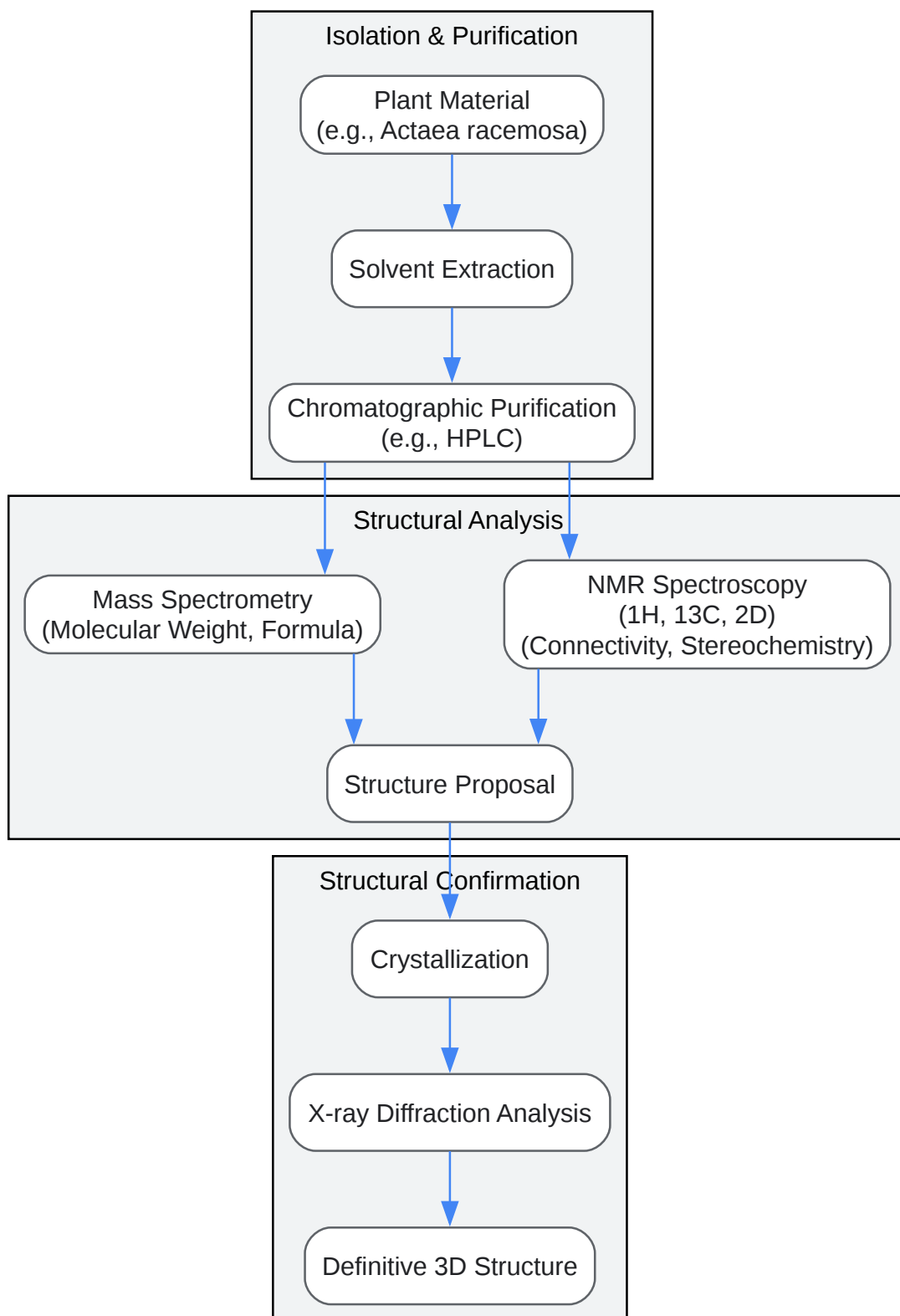
## Core Chemical Structure and Properties

**Cimigenol** possesses a complex heptacyclic (seven-ring) structure derived from a cycloartane skeleton.<sup>[1]</sup> Its systematic nomenclature and fundamental properties are summarized below.

Property	Value	Citation(s)
Molecular Formula	C <sub>30</sub> H <sub>48</sub> O <sub>5</sub>	[1][2][6]
Molecular Weight	488.70 g/mol	[2][4][5]
CAS Registry Number	3779-59-7	[2]
Chemical Class	Cycloartane Triterpenoid	[1]
IUPAC Name	(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.0 <sup>1</sup> , <sup>18</sup> .0 <sup>3</sup> , <sup>17</sup> .0 <sup>4</sup> , <sup>14</sup> .0 <sup>7</sup> , <sup>12</sup> .0 <sup>12</sup> , <sup>14</sup> ]tetracosane-2,9-diol	[1]
CAS Name	(3β,15α,16α,23R,24S)-16,23:16,24-Diepoxy-9,19-cyclolanostane-3,15,25-triol	[2]
Synonyms	Cimicifugol	[2]
Physical Description	Needles (from methanol)	[2][5]
Melting Point	227.5-228.5 °C	[2]
Optical Rotation	[α] <sub>D</sub> +38° (c = 0.86 in chloroform)	[2]
Percent Composition	C 73.73%, H 9.90%, O 16.37%	[2]

## Experimental Elucidation of the Cimigenol Structure

The determination of a complex natural product's structure like **Cimigenol** is a multi-step process that relies on a combination of spectroscopic and analytical techniques. The general workflow involves isolation, purification, and analysis by methods such as Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.



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General workflow for the structural elucidation of **Cimigenol**.

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Experimental Protocol: A purified sample of **Cimigenol** is dissolved in a suitable solvent (e.g., methanol, acetone).[5] The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in positive ion mode to detect protonated molecules  $[M+H]^+$  or other adducts. The mass-to-charge ratio ( $m/z$ ) is measured by a high-resolution analyzer, such as a time-of-flight (TOF) or Orbitrap.[7] Tandem MS (MS/MS) experiments can be performed to induce fragmentation, providing valuable clues about the compound's substructures.[7]

Data Presentation:

Parameter	Theoretical Value	Notes
Molecular Formula	$C_{30}H_{48}O_5$	Determined from HRMS.
Average Mass	488.70 Da	The weighted average of the masses of all stable isotopes.
Monoisotopic Mass	488.35017 Da	The mass calculated using the most abundant isotope of each element.[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed carbon-hydrogen framework of an organic molecule. One-dimensional ( $^1H$ ,  $^{13}C$ ) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to piece together the molecule's connectivity and stereochemistry.[8][9]

Experimental Protocol: A few milligrams of pure **Cimigenol** are dissolved in a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ). The sample is placed in a high-field NMR spectrometer. A series of experiments are run to acquire the  $^1H$  spectrum (proton environments),  $^{13}C$  spectrum (carbon environments), and various 2D spectra to establish correlations between protons and

carbons.[10] The resulting chemical shifts ( $\delta$ ), coupling constants (J), and correlations are used to assemble the final structure.

Data Presentation: The full assignment of  $^1\text{H}$  and  $^{13}\text{C}$  NMR data is extensive and found in specialized chemical literature.[2] The table below illustrates the expected format for such data.

Atom Position	$^{13}\text{C}$ Chemical Shift ( $\delta$ , ppm)	$^1\text{H}$ Chemical Shift ( $\delta$ , ppm, Multiplicity, J in Hz)
C-1	XX.X	X.XX
C-2	XX.X	X.XX
C-3	XX.X	X.XX
...	...	...
C-30	XX.X	X.XX

## X-ray Crystallography

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule by analyzing how a crystal diffracts an X-ray beam.[11][12] This method yields precise atomic coordinates, bond lengths, and bond angles.

Experimental Protocol:

- **Crystallization:** The first and often most challenging step is to grow a high-quality single crystal of **Cimigenol**.[13] This is typically achieved by slow evaporation of a solvent from a concentrated solution of the pure compound.
- **Data Collection:** A suitable crystal is mounted on a goniometer and placed in a narrow beam of monochromatic X-rays.[14] As the crystal is rotated, a detector records the positions and intensities of the thousands of diffracted X-ray spots.[15]
- **Structure Solution & Refinement:** The diffraction pattern is mathematically transformed into a three-dimensional electron density map.[14] An initial model of the molecule is fitted to this map, and the atomic positions are refined computationally to best match the experimental data.[13]

Data Presentation: Should a crystal structure of **Cimigenol** be determined, the data would be presented in a standardized format as shown below.

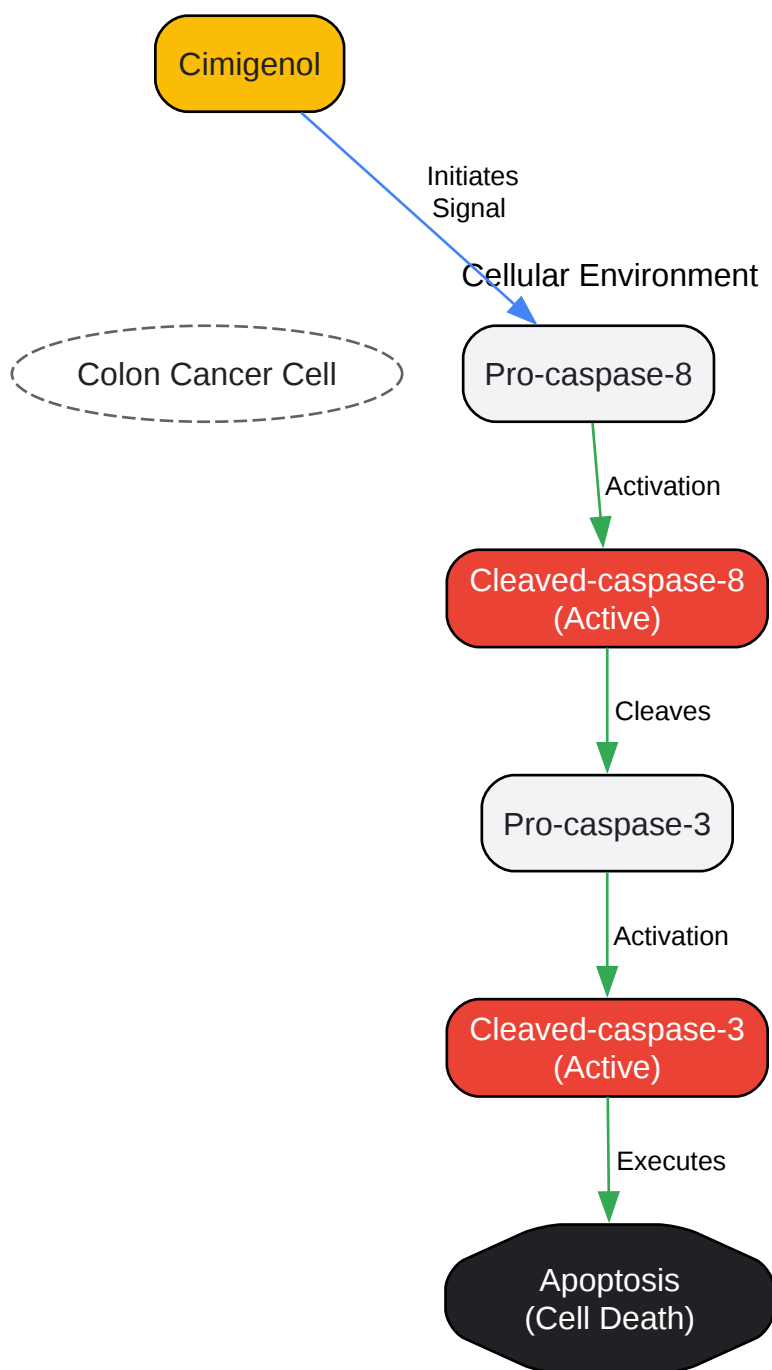
Parameter	Value	Description
Crystal System	e.g., Monoclinic	The symmetry system of the crystal lattice.
Space Group	e.g., P2 <sub>1</sub> /c	The specific symmetry group of the crystal.
Unit Cell a, b, c	x.xxx, y.yyy, z.zzz Å	The dimensions of the repeating unit cell.
$\alpha$ , $\beta$ , $\gamma$	90, xx.xx, 90 °	The angles of the unit cell.
Z	e.g., 4	The number of molecules per unit cell.
R-factor	< 0.05	A measure of the agreement between the model and experimental data.

## Biological Activity and Associated Signaling Pathways

**Cimigenol** has demonstrated significant cytotoxic activity against several human cancer cell lines, suggesting its potential as an anti-tumor agent.[5] Its mechanism of action involves the induction of programmed cell death (apoptosis) and cell cycle arrest.

### Cimigenol-Induced Apoptosis

Studies on human colon cancer cells (HT-29) have shown that **Cimigenol** treatment inhibits cell growth and induces apoptosis in a concentration-dependent manner.[5] This process is mediated through the activation of the extrinsic apoptosis pathway. Specifically, **Cimigenol** treatment leads to increased protein levels of cleaved-caspase-8 and the downstream executioner, cleaved-caspase-3.[5] The activation of this caspase cascade is a hallmark of apoptosis. Furthermore, **Cimigenol** can induce cell cycle arrest at the G2/M phase.[5]



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**Cimigenol**-induced extrinsic apoptosis pathway.

## Conclusion

**Cimigenol** is a structurally complex cycloartane triterpenoid with significant biological potential. Its definitive structure has been established through a combination of advanced spectroscopic and analytical methods, including mass spectrometry and NMR spectroscopy, with X-ray crystallography remaining the gold standard for absolute structural confirmation. The elucidation of its mode of action, particularly its ability to induce apoptosis in cancer cells via the caspase signaling pathway, highlights its promise as a lead compound for the development of novel chemotherapeutic agents. This guide underscores the critical interplay between chemical structure and biological function, providing a foundational resource for professionals in natural product chemistry and drug discovery.

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